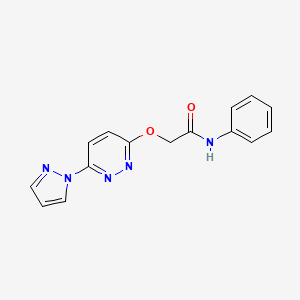
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-phenylacetamide" is a structurally complex molecule that is likely to have interesting chemical and physical properties due to the presence of multiple heterocyclic rings and functional groups. While the provided papers do not directly discuss this exact compound, they do provide insights into similar molecules that can help us infer some of the characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds, such as those described in the papers, often involves multi-step reactions that include the formation of heterocyclic rings and the introduction of various substituents. For instance, the synthesis of pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones involves cycloaddition followed by condensation with hydrazine . This suggests that the synthesis of our target compound might also involve similar cycloaddition and condensation steps, possibly using pyridine N-imine as a precursor.
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using various spectroscopic methods and theoretical calculations. For example, the structure of 2-phenyl-N-(pyrazin-2-yl)acetamide has been studied using X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy, and density functional theory (DFT) calculations . These techniques could be applied to our compound to determine its geometric parameters, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
Chemical Reactions Analysis
Chemical reactions involving similar compounds have been explored, particularly their oxidation reactivity. For example, the oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides with various oxidants leads to the formation of multiple products, which are characterized by spectroscopic methods and X-ray crystallography . This indicates that our compound may also undergo oxidation reactions, potentially leading to a variety of products depending on the reaction conditions and the choice of oxidant.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be deduced from their molecular structure and reactivity. The presence of intermolecular interactions such as C-H⋯O and N-H⋯O hydrogen bonds can influence the compound's stability and solubility . Additionally, the first hyperpolarizability of similar molecules has been calculated, which is relevant for their potential application in nonlinear optics . These properties, along with molecular electrostatic potential, could be investigated for our compound to understand its behavior in different environments and its suitability for various applications.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
A series of compounds related to 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-phenylacetamide have been synthesized for antimicrobial evaluation. For instance, pyrazole-imidazole-triazole hybrids demonstrated significant antimicrobial activity, with one compound exhibiting potency against A. niger surpassing that of the reference drug Fluconazole. This indicates potential applications in developing new antimicrobial agents (Punia et al., 2021).
Heterocyclic Compound Synthesis
Research into heterocyclic compounds, such as the novel 1-[6-(p-tolyl)pyridazin-3-yl]pyrazole-o-aminonitriles, has been conducted for their potential chemical and pharmacological activities. This work highlights the versatility of these compounds for further development in medicinal chemistry (Al-Afaleq & Abubshait, 2001).
Novelty in Pyridazin-3-one and Aminoazopyridine Derivatives
The development of new classes of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives showcases the ongoing exploration of heterocyclic compounds for various applications, including the synthesis of fused azines (Ibrahim & Behbehani, 2014).
Anticonvulsant Activity
The synthesis and evaluation of alkanamide derivatives, incorporating heterocyclic rings like pyrazole, have revealed their potential as anticonvulsant agents. This research contributes to the development of new treatments for epilepsy (Tarikogullari et al., 2010).
Antioxidant and Antitumor Evaluation
Certain N-substituted-2-amino-1,3,4-thiadiazoles have been synthesized and evaluated for their antioxidant and antitumor activities, demonstrating the potential therapeutic applications of such compounds (Hamama et al., 2013).
Coordination Complexes and Antioxidant Activity
The study of coordination complexes constructed from pyrazole-acetamide derivatives has revealed significant antioxidant activity. This research suggests the potential for these complexes in therapeutic applications (Chkirate et al., 2019).
Propriétés
IUPAC Name |
N-phenyl-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c21-14(17-12-5-2-1-3-6-12)11-22-15-8-7-13(18-19-15)20-10-4-9-16-20/h1-10H,11H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUOVKILEXHHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=NN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

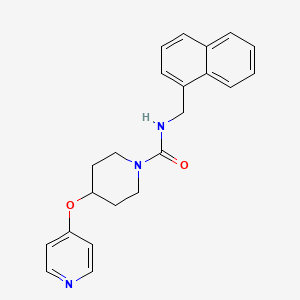
![(2-Methylsulfanylphenyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2503698.png)
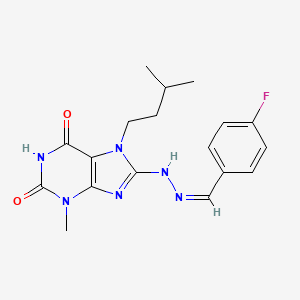
![2-chloro-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}acetamide hydrochloride](/img/structure/B2503700.png)
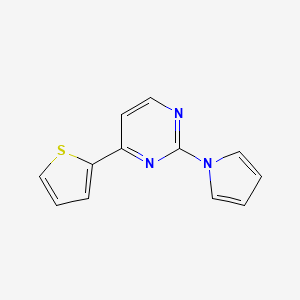
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(thiophen-2-yl)ethyl]piperidine-3-carboxamide](/img/structure/B2503704.png)


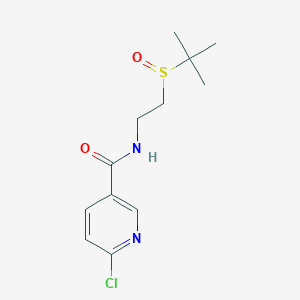


![4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2503711.png)

![3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2503719.png)